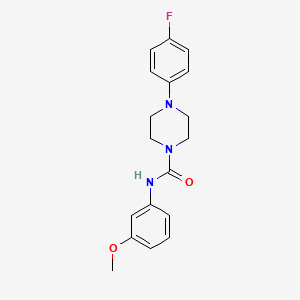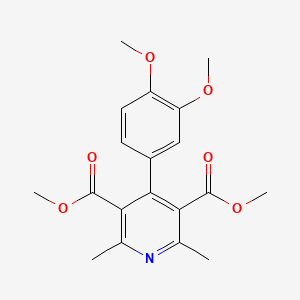![molecular formula C23H16N4O B5344612 N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide, also known as IQ-1S, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological effects that make it an attractive tool for studying various biological processes.
作用机制
The mechanism of action of N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of a protein called β-catenin. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting the activity of β-catenin, N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of β-catenin, as mentioned earlier, but it also has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of β-catenin without affecting other cellular processes. However, one limitation is its stability. N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide is sensitive to light and air, which can affect its activity and potency.
未来方向
There are several future directions for research involving N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide. One area of interest is in the development of new cancer treatments. N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is also interest in using this compound as a tool for studying various cellular processes, including β-catenin signaling and inflammation.
合成方法
The synthesis of N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide involves a multi-step process that starts with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoic acid to form the corresponding amide, which is then cyclized with the help of phosphorus oxychloride to form the quinoxaline ring. The final step involves the condensation of the quinoxaline ring with hydrazine hydrate and 1-indanone to form N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide.
科学研究应用
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c28-20(14-15-8-2-1-3-9-15)26-27-22-17-11-5-4-10-16(17)21-23(22)25-19-13-7-6-12-18(19)24-21/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPVKNHNWVEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)

![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)